molecular formula C11H17N3O2 B13561096 2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol

2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol

Cat. No.: B13561096
M. Wt: 223.27 g/mol
InChI Key: SFBMOIYHETULRL-UHFFFAOYSA-N
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Description

2’-Methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction may start with the condensation of a piperidine derivative with a pyrazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can help in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

2’-Methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-one
  • tert-Butyl 2’-(tert-butyl)-7’-oxo-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-1-carboxylate

Uniqueness

2’-Methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol is unique due to its specific spiro linkage and the combination of piperidine and pyrano[3,2-c]pyrazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-methylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol

InChI

InChI=1S/C11H17N3O2/c1-14-7-9-10(13-14)8(15)6-11(16-9)2-4-12-5-3-11/h7-8,12,15H,2-6H2,1H3

InChI Key

SFBMOIYHETULRL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C(CC3(O2)CCNCC3)O

Origin of Product

United States

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